molecular formula C3H7ClN4O2 B6280436 (2S)-2-amino-3-azidopropanoic acid hydrochloride CAS No. 1620171-64-3

(2S)-2-amino-3-azidopropanoic acid hydrochloride

Cat. No.: B6280436
CAS No.: 1620171-64-3
M. Wt: 166.6
InChI Key:
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Description

(2S)-2-amino-3-azidopropanoic acid hydrochloride: is a synthetic amino acid derivative characterized by the presence of an azido group (-N₃) attached to the carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-amino-3-azidopropanoic acid hydrochloride typically involves the azidation of a suitable precursor. One common method is the nucleophilic substitution reaction where an amino acid derivative, such as (2S)-2-amino-3-chloropropanoic acid, is treated with sodium azide (NaN₃) under controlled conditions to replace the chlorine atom with an azido group .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar azidation reactions. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: (2S)-2-amino-3-azidopropanoic acid hydrochloride can undergo various chemical reactions, including:

    Reduction: The azido group can be reduced to an amino group (-NH₂) using reducing agents like hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).

    Substitution: The azido group can participate in substitution reactions, forming new compounds by replacing the azido group with other functional groups.

Common Reagents and Conditions:

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium azide (NaN₃) for azidation reactions.

Major Products Formed:

    Reduction: (2S)-2-amino-3-aminopropanoic acid.

    Substitution: Various substituted amino acids depending on the reagents used.

Scientific Research Applications

Chemistry: In chemistry, (2S)-2-amino-3-azidopropanoic acid hydrochloride is used as a building block for the synthesis of more complex molecules. Its azido group can be transformed into various functional groups, making it a versatile intermediate in organic synthesis .

Biology: In biological research, this compound can be used to study protein modifications and interactions. The azido group can be selectively targeted in bioorthogonal reactions, allowing for the labeling and tracking of biomolecules in living systems .

Medicine: In medicinal chemistry, this compound is explored for its potential as a precursor to pharmacologically active compounds. Its derivatives may exhibit biological activities that could be harnessed for therapeutic purposes .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique reactivity makes it valuable for developing new materials with specific properties .

Mechanism of Action

The mechanism of action of (2S)-2-amino-3-azidopropanoic acid hydrochloride involves its ability to undergo bioorthogonal reactions. The azido group can react with alkynes in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, forming stable triazole linkages. This reaction is highly specific and can occur in biological environments without interfering with native biochemical processes .

Comparison with Similar Compounds

Uniqueness: The presence of the azido group in this compound makes it unique compared to its analogs. The azido group provides distinct reactivity, particularly in bioorthogonal chemistry, allowing for specific and selective modifications in complex biological systems .

Properties

CAS No.

1620171-64-3

Molecular Formula

C3H7ClN4O2

Molecular Weight

166.6

Purity

93

Origin of Product

United States

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